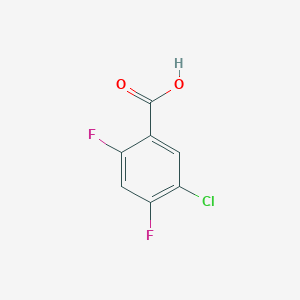

5-Chloro-2,4-difluorobenzoic acid

Descripción

Significance of Halogenation in Aromatic Carboxylic Acids

Halogenation, the process of introducing one or more halogen atoms into a compound, is a powerful tool in synthetic chemistry. byjus.com When applied to aromatic carboxylic acids, this modification can profoundly influence the molecule's acidity, reactivity, and biological activity. Halogens, through their inductive and resonance effects, can modulate the electron density of the aromatic ring and the carboxyl group. For instance, the high electronegativity of fluorine can increase the acidity of the benzoic acid. numberanalytics.com This ability to fine-tune the physicochemical properties of the parent molecule makes halogenated aromatic carboxylic acids valuable building blocks in the synthesis of complex chemical entities. byjus.com

The halogenation of aromatic compounds typically proceeds via an electrophilic substitution mechanism, where a halogen acts as an electrophile and replaces a hydrogen atom on the aromatic ring. byjus.comnumberanalytics.com The specific halogen used, along with the reaction conditions, dictates the outcome of the reaction. numberanalytics.com For instance, the reactivity of halogens decreases down the group, with fluorine being the most reactive and iodine the least. numberanalytics.com In the case of carboxylic acids, direct halogenation can be challenging, and often requires the use of a catalyst or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl halide. chemistrysteps.comjove.com

Overview of Difluorobenzoic Acid Derivatives in Advanced Synthesis

Difluorobenzoic acid derivatives are a significant class of halogenated compounds that have found widespread use in advanced synthesis. The presence of two fluorine atoms can impart unique properties, including increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make them particularly attractive for the development of pharmaceuticals and agrochemicals. cphi-online.com

Several isomers of difluorobenzoic acid exist, with their utility depending on the specific substitution pattern. For example, 2,4-difluorobenzoic acid is a known intermediate in the synthesis of various biologically active molecules. nih.gov The synthesis of these derivatives often involves multi-step processes, starting from commercially available fluorinated precursors. tib.euchemicalbook.com

Research Trajectories for 5-Chloro-2,4-difluorobenzoic Acid within Academic Disciplines

This compound, a tri-substituted benzoic acid derivative, has garnered attention as a key intermediate in medicinal and materials science research. fluoromart.comxinchem.com Its unique substitution pattern, featuring two fluorine atoms and one chlorine atom, offers a versatile platform for further chemical modification. Academic research has focused on leveraging this compound as a starting material for the synthesis of more complex molecules with potential applications in drug discovery and the development of advanced materials. fluoromart.comossila.com The presence of multiple halogen atoms provides distinct reactive sites for various coupling reactions, enabling the construction of diverse molecular architectures. fluoromart.comresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBQLSVFGIFOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564923 | |

| Record name | 5-Chloro-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130025-33-1 | |

| Record name | 5-Chloro-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2,4-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 2,4 Difluorobenzoic Acid

Precursor-Based Synthesis Strategies

The synthesis of 5-Chloro-2,4-difluorobenzoic acid is primarily achieved through multi-step processes that modify precursor molecules. These strategies involve the sequential introduction or modification of functional groups on an aromatic ring.

Synthesis from Commercially Available Starting Materials

The synthesis of this compound typically commences with readily available difluorinated aromatic compounds. A common and logical precursor is 2,4-difluorobenzoic acid. This starting material already contains two of the necessary functional groups in the correct orientation. The synthetic challenge then becomes the selective introduction of a chlorine atom at the C5 position. Alternative routes might begin with other substituted benzene (B151609) derivatives, such as 1,3-difluorobenzene (B1663923) or a related aniline (B41778), and build the molecule by adding the chloro and carboxyl groups in subsequent steps. For instance, a synthetic pathway for a related compound, 2,4-dichloro-3,5-difluorobenzoic acid, starts from 4-chloro-3,5-difluorobenzonitrile, highlighting the use of functionalized precursors. researchgate.net

The general approach involves a sequence of reactions, often including nitration, reduction, diazotization, and halogenation, to arrive at the target molecule. The choice of the initial precursor dictates the specific sequence of these transformations.

Nitration and Selective Reduction Pathways

A key strategy for introducing a substituent at the C5 position of a 2,4-difluorinated benzene ring involves electrophilic aromatic substitution, specifically nitration. Starting with a precursor like 2,4-difluorobenzoic acid, nitration is typically carried out using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro (-NO₂) group onto the ring, primarily at the position directed by the existing substituents.

Following nitration, the nitro group is converted into an amino (-NH₂) group, which is a versatile intermediate for further reactions. This conversion is achieved through selective reduction. A widely used method for this reduction is catalytic hydrogenation, where the nitrated compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.netresearchgate.net This process effectively reduces the nitro group to an amine without affecting the carboxylic acid or the halogen substituents. researchgate.net This sequence of nitration followed by reduction is a crucial pathway to generate the necessary amino-substituted intermediate for subsequent diazotization. researchgate.netresearchgate.net

Table 1: Nitration and Reduction Reaction Overview

| Step | Reaction | Typical Reagents | Precursor Example | Product |

|---|---|---|---|---|

| 1 | Electrophilic Nitration | HNO₃ / H₂SO₄ | 2,4-difluorobenzoic acid | 2,4-difluoro-5-nitrobenzoic acid |

| 2 | Selective Reduction | H₂, Pd/C | 2,4-difluoro-5-nitrobenzoic acid | 5-amino-2,4-difluorobenzoic acid |

Diazotization and Halogenation Reactions

The amino group installed in the previous step serves as a handle for introducing the chlorine atom via a diazotization reaction followed by a Sandmeyer reaction. The aromatic amine (e.g., 5-amino-2,4-difluorobenzoic acid) is first treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures. masterorganicchemistry.com This process converts the amino group into a diazonium salt (-N₂⁺Cl⁻). masterorganicchemistry.comyoutube.com

Diazonium salts are highly useful intermediates because the dinitrogen group (N₂) is an excellent leaving group. youtube.com In the subsequent Sandmeyer reaction, the diazonium salt is treated with a copper(I) salt, specifically copper(I) chloride (CuCl), which facilitates the replacement of the diazonium group with a chlorine atom. researchgate.netmasterorganicchemistry.comyoutube.com This two-step sequence is a classic and effective method for introducing a halogen at a specific position on an aromatic ring that was first activated by an amino group. researchgate.nettaylorfrancis.com

Grignard Reactions for Carboxylic Acid Formation

An alternative synthetic approach involves the formation of the carboxylic acid group as one of the final steps using a Grignard reaction. This pathway begins with a precursor that already contains the three halogen substituents, such as 1-bromo-5-chloro-2,4-difluorobenzene.

First, a Grignard reagent is prepared by reacting the haloarene with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran). This reaction inserts the magnesium atom between the carbon and bromine atoms, forming an organomagnesium halide (Ar-MgBr). This Grignard reagent is a potent nucleophile. youtube.com

The carboxylic acid group is then introduced through carbonation. This is achieved by reacting the Grignard reagent with solid carbon dioxide (dry ice), which acts as the electrophile. google.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂. A subsequent acidic workup (e.g., with HCl) protonates the resulting carboxylate salt to yield the final this compound. google.comchemicalbook.com This method is particularly useful when the corresponding haloarene is more accessible than the benzoic acid derivative.

Table 2: Grignard Reaction for Carboxylation

| Step | Reaction | Reagents | Intermediate | Final Product |

|---|---|---|---|---|

| 1 | Grignard Formation | Mg, anhydrous ether | 5-Chloro-2,4-difluorophenylmagnesium bromide | - |

Oxidation Reactions in Synthetic Routes

The carboxylic acid functional group can also be introduced by oxidizing an alkyl group, most commonly a methyl group, attached to the aromatic ring. This synthetic route would start with a precursor like 5-chloro-2,4-difluorotoluene.

The oxidation of the methyl group to a carboxylic acid is a standard transformation in organic synthesis. It can be accomplished using strong oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification, or chromic acid (H₂CrO₄), often generated from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid. The reaction typically requires heating to proceed to completion. This method provides a direct conversion of an aryl methyl group to a benzoic acid derivative. A similar oxidation strategy using a hypohalite to convert an acetophenone (B1666503) into a benzoic acid has been reported for an isomer, 4-chloro-2,5-difluorobenzoic acid, demonstrating the applicability of oxidation reactions in this chemical family. google.com

Halogen-Fluorine Exchange and Balz-Schiemann Reactions

The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry and is essential for synthesizing the fluorinated precursors required for producing this compound. numberanalytics.com This reaction transforms a primary aromatic amine into an aryl fluoride (B91410). wikipedia.orgscienceinfo.com The process begins with the diazotization of an aromatic amine using nitrous acid in the presence of fluoroboric acid (HBF₄). byjus.com This forms a stable, often isolable, aryl diazonium tetrafluoroborate (B81430) salt. taylorfrancis.com

The key step is the thermal decomposition of this salt. taylorfrancis.com Upon heating, the diazonium salt decomposes, releasing nitrogen gas and boron trifluoride (BF₃), while the fluoride ion from the tetrafluoroborate (BF₄⁻) attaches to the aromatic ring, yielding the aryl fluoride. wikipedia.org While this reaction introduces fluorine rather than chlorine, it is a critical method for preparing the difluorinated aromatic core from which this compound is built. For example, it could be used to synthesize a difluorinated aniline precursor from a corresponding di-amino compound. Although it demands high temperatures, it remains a preferred method for creating certain aryl fluorides. scienceinfo.combyjus.com

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) spectroscopy reveals the characteristic vibrational modes of the molecule. The FT-IR spectrum of a related compound, 2-amino-4,5-difluorobenzoic acid, has been recorded in the solid phase. nih.gov For p-chlorobenzoic acid, the FT-IR spectrum was recorded in the 4000–400 cm⁻¹ range. researchgate.netnih.gov Theoretical calculations using methods like HF and DFT (B3LYP) with basis sets such as 6-31+G(d,p) and 6-311+G(d,p) are often employed to support the assignment of these vibrational frequencies. nih.govresearchgate.netnih.gov These computational approaches provide a theoretical framework that generally shows excellent agreement with experimental data. nih.gov The analysis of similar compounds, such as 2-chlorobenzoic acid, also relies on these combined experimental and theoretical approaches to assign vibrational modes. researchgate.net

Table 1: Selected FT-IR Vibrational Frequencies for Related Benzoic Acid Derivatives

| Vibrational Mode | p-chlorobenzoic acid (cm⁻¹) | 2-amino-4,5-difluorobenzoic acid (cm⁻¹) |

| O-H Stretch | - | - |

| C=O Stretch | ~1680 - 1700 | - |

| C-C Stretch (aromatic) | ~1600, ~1490 | - |

| C-F Stretch | - | - |

| C-Cl Stretch | ~800 - 600 | - |

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the non-polar bonds and symmetric vibrations within the molecule. The FT-Raman spectrum of p-chlorobenzoic acid was recorded in the 4000–100 cm⁻¹ range, and for 2,4-dichlorobenzonitrile, it was recorded in the 0-3400 cm⁻¹ range. researchgate.netnih.govnih.gov Similar to FT-IR analysis, density functional theory (DFT) calculations are used to support the assignment of the observed Raman bands. researchgate.netnih.gov For instance, in the study of 2-amino-4,5-difluorobenzoic acid, both FT-IR and FT-Raman spectra were recorded and analyzed with the aid of HF and DFT calculations. nih.gov

The interpretation of vibrational spectra hinges on the assignment of specific absorption bands to the vibrations of particular functional groups.

C=O Stretching: The carbonyl (C=O) stretching vibration of the carboxylic acid group is a prominent feature in the IR spectrum, typically appearing in the region of 1680–1740 cm⁻¹. For p-chlorobenzoic acid, this strong band is observed around 1680-1700 cm⁻¹.

O-H Stretching: The hydroxyl (O-H) stretching vibration of the carboxylic acid group gives rise to a broad band in the FT-IR spectrum, usually in the range of 2500–3300 cm⁻¹. This broadness is a result of hydrogen bonding between the carboxylic acid molecules.

C-X (C-Cl and C-F) Vibrations: The carbon-chlorine (C-Cl) and carbon-fluorine (C-F) stretching vibrations are also key to identifying halogenated benzoic acids. The C-Cl stretching vibration typically occurs in the range of 800–600 cm⁻¹. The C-F stretching vibrations are generally found at higher frequencies, typically between 1350 and 1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The ¹H NMR spectrum of 5-Chloro-2,4-difluorobenzoic acid would show distinct signals for the aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the fluorine and chlorine substituents, as well as the carboxylic acid group. For comparison, the ¹H NMR spectrum of the related compound 2,4-difluorobenzoic acid has been recorded. nih.govchemicalbook.com The spectra are typically recorded in solvents like DMSO-d6 or CDCl3, with chemical shifts reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | - | d | - |

| H-6 | - | d | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy probes the carbon framework of the molecule. The ¹³C NMR spectrum of this compound will display distinct signals for each unique carbon atom, including the carboxyl carbon and the carbons of the benzene (B151609) ring. The chemical shifts are influenced by the attached atoms, with the carbon atoms bonded to fluorine exhibiting characteristic splitting patterns due to C-F coupling. The ¹³C NMR spectra of similar compounds like 2-chlorobenzoic acid and 3-chlorobenzoic acid have been documented, providing a reference for the expected chemical shift ranges. rsc.org

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~165 |

| C-Cl | - |

| C-F | - |

| C-H | - |

| C-COOH | - |

Mass Spectrometry Investigations

High-Resolution Mass Spectrometry coupled with Electrospray Ionization (HRMS-ESI) is instrumental for the precise mass determination and elemental composition confirmation of this compound. In the negative ion mode of ESI, the molecule readily loses a proton from its carboxylic acid group to form the [M-H]⁻ anion. HRMS provides a highly accurate mass measurement of this ion, which can be compared to the calculated exact mass to verify the compound's molecular formula.

Table 1: HRMS-ESI Data for this compound

| Ion | Calculated Exact Mass (Da) | Observed Exact Mass (Da) |

|---|---|---|

| [C₇H₂ClF₂O₂]⁻ | 190.9690 | Typically within a few ppm of the calculated value |

Mass spectrometry not only identifies the molecular ion but also reveals its characteristic fragmentation patterns, which are essential for structural elucidation. For this compound, the primary ion observed under ESI conditions is the deprotonated molecule, [M-H]⁻.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic properties of this compound are investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The UV-Vis spectrum, typically recorded in a solvent such as methanol, displays absorption bands in the ultraviolet region. These absorptions are attributed to π → π* electronic transitions within the aromatic ring and n → π* transitions associated with the carbonyl group of the carboxylic acid.

The positions (λmax) and intensities of these absorption bands are influenced by the substituents on the benzene ring. The combined electronic effects of the chloro, difluoro, and carboxylic acid groups modify the energy levels of the molecular orbitals, leading to shifts in the absorption maxima when compared to unsubstituted benzoic acid.

Table 2: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Transition Type |

|---|---|---|

| Methanol | ~210, ~250, ~290 | π → π* and n → π* |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive three-dimensional structural information for this compound in the solid state. A prominent feature of its crystal structure is the formation of intermolecular hydrogen bonds. The carboxylic acid groups of two molecules typically form a centrosymmetric dimer through a pair of O—H···O hydrogen bonds. This robust hydrogen-bonding motif is a primary driver of the crystal packing arrangement.

In addition to these strong hydrogen bonds, other non-covalent interactions contribute to the stability of the crystal lattice. These can include halogen bonding, where the chlorine atom on one molecule interacts with an electronegative atom (such as oxygen or fluorine) on an adjacent molecule. The collective effect of hydrogen bonding, potential halogen bonding, and π-π stacking interactions between the aromatic rings determines the final solid-state architecture of the compound.

Table 3: Intermolecular Interactions in Solid-State this compound

| Interaction Type | Participating Atoms | Description |

|---|---|---|

| Hydrogen Bonding | O—H···O | Forms centrosymmetric dimers between carboxylic acid groups of adjacent molecules. |

| Halogen Bonding | C—Cl···O/F | Potential interaction contributing to the overall crystal packing. |

| π-π Stacking | Aromatic Rings | Interactions between the electron clouds of adjacent benzene rings. |

Conformational Analysis in the Crystalline State

However, the conformational behavior of this compound in the solid state can be inferred by examining detailed studies of structurally similar halogenated benzoic acids. The conformation of benzoic acid derivatives in the crystalline state is primarily determined by the interplay of steric and electronic effects of the substituents and the formation of strong intermolecular hydrogen bonds.

In the case of ortho-substituted benzoic acids, significant steric hindrance between the substituent and the carboxylic group can force the carboxyl group to twist out of the plane of the benzene ring. For instance, in 2,6-difluorobenzoic acid, the dihedral angle between the benzene ring and the carboxylate group is reported to be 33.70 (14)°. uni.lu For 2,6-dichlorobenzoic acid, the repulsion is even greater, forcing the carboxylic moiety to be nearly perpendicular to the ring. sigmaaldrich.com

Given that this compound has fluorine atoms at both ortho positions (2- and a virtual ortho position relative to the carboxylic acid group if considering ring planarity), a non-planar conformation is highly probable in the crystalline state. The molecule likely exists as hydrogen-bonded dimers, with a significant dihedral angle between the plane of the phenyl ring and the plane of the carboxylic acid group to minimize steric strain between the ortho-fluorine and the carbonyl oxygen.

Crystal Structure Determination of Related Benzoic Acid Derivatives

The crystal structures of numerous benzoic acid derivatives have been determined, providing a foundation for understanding how different substitution patterns influence molecular conformation and crystal packing. Quantum chemical calculations and experimental data from X-ray and neutron diffraction have elucidated the structures of several chloro- and fluoro-substituted benzoic acids. sigmaaldrich.comnih.gov

A comprehensive study on ortho-substituted benzoic acids revealed that the cis conformer (where the carboxylic proton is syn-periplanar to the C-C bond) is generally the most stable. sigmaaldrich.comsigmaaldrich.com However, the presence of bulky ortho substituents introduces significant steric strain, leading to non-planar geometries.

For example, computational studies on 2,6-difluorobenzoic acid (26DFBA) and 2,6-dichlorobenzoic acid (26DCBA) show that the energy barrier to rotation of the carboxylic group is substantial. In the solid state, these molecules adopt a conformation that balances the stabilizing effect of hydrogen bonding with the destabilizing steric repulsion. The crystal structure of 2,6-difluorobenzoic acid confirms that the molecules are linked into centrosymmetric dimers by O—H···O hydrogen bonds. uni.lu

The table below summarizes key structural features for several benzoic acid derivatives related to this compound, as determined by computational modeling and experimental crystallographic studies.

| Compound Name | Conformation of Carboxylic Group | Dihedral Angle (Ring vs. COOH) | Key Intermolecular Interactions |

| Benzoic Acid | Planar (cis conformer) | ~0° | Centrosymmetric O-H···O dimers ossila.com |

| 2-Fluorobenzoic Acid | Near-planar | Small twist | Centrosymmetric O-H···O dimers sigmaaldrich.comnih.gov |

| 2-Chlorobenzoic Acid | Non-planar | Significant twist due to steric strain | Centrosymmetric O-H···O dimers sigmaaldrich.comnih.gov |

| 2,6-Difluorobenzoic Acid | Non-planar | 33.70° uni.lu | Centrosymmetric O-H···O dimers, C-H···F bonds uni.lu |

| 2,6-Dichlorobenzoic Acid | Highly Non-planar | ~90° sigmaaldrich.com | Centrosymmetric O-H···O dimers sigmaaldrich.com |

This table is generated based on data from referenced computational and crystallographic studies.

These studies collectively demonstrate that the introduction of halogen substituents, particularly at the ortho positions, has a profound impact on the crystal structure. The size of the halogen atom (Cl > F) directly correlates with the degree of non-planarity. sigmaaldrich.com This trend strongly suggests that this compound will also exhibit a non-planar structure in its crystalline form, primarily dictated by the ortho-fluorine substituent.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. For compounds like 5-Chloro-2,4-difluorobenzoic acid, these calculations can elucidate geometric parameters, vibrational frequencies, and electronic characteristics. The molecular structure of this compound has been a subject of interest in both experimental and theoretical studies. fluoromart.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost. DFT studies on substituted benzoic acids typically involve the calculation of optimized geometries, electronic energies, and molecular orbitals. mdpi.comvjst.vn The choice of functional is critical, with hybrid functionals like B3LYP being commonly employed for their reliability in predicting molecular properties. mdpi.comvjst.vn These calculations help in understanding the effects of substituents on the aromatic ring and the carboxylic acid group. mdpi.com

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is another foundational quantum mechanical approach used in computational chemistry. While it is generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a crucial starting point for more advanced calculations. scispace.comresearchgate.net HF calculations have been utilized to study the conformations of substituted benzoic acid derivatives and to analyze their geometric parameters. scispace.comresearchgate.net Comparing HF results with those from DFT can provide valuable information about the role of electron correlation in determining the molecular properties.

Basis Set Selection and Optimization (e.g., B3LYP/6-311++G(d,p))

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For substituted benzoic acids, Pople-style basis sets, such as the 6-311++G(d,p) basis set, are frequently used. scispace.comresearchgate.net The "6-311" indicates the number of Gaussian functions used to describe the core and valence orbitals. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the description of bonding. scispace.comresearchgate.net The combination of the B3LYP functional with the 6-311++G(d,p) basis set is a well-established level of theory for obtaining reliable results for organic molecules. mdpi.comvjst.vn

Electronic Structure Analysis

The analysis of the electronic structure provides a deeper understanding of a molecule's chemical behavior, including its reactivity and kinetic stability.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For substituted benzoic acids, the nature and position of the substituents can significantly influence the energies of these frontier orbitals. unl.edu

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Description | Expected Influence of Substituents |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Electron-donating groups generally increase the HOMO energy, while electron-withdrawing groups decrease it. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Both electron-donating and electron-withdrawing groups tend to lower the LUMO energy, though the effect varies. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | This gap is a measure of chemical reactivity. Halogen substituents, being electron-withdrawing, are expected to influence this gap significantly. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.netmpg.deacs.org It provides a localized picture of the electron density in terms of atomic charges, lone pairs, and bond orbitals. For this compound, NBO analysis would reveal the charge distribution across the molecule, highlighting the electrophilic and nucleophilic sites. It can also quantify the delocalization of electron density from the lone pairs of the oxygen and halogen atoms into the aromatic ring and the carboxylic group, which is crucial for understanding the molecule's resonance stabilization and reactivity. researchgate.netacs.org

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Parameters

| Parameter | Description | Significance for this compound |

| Natural Atomic Charges | The charge distribution on each atom of the molecule. | Indicates the electrostatic potential and sites susceptible to nucleophilic or electrophilic attack. The electronegative F, Cl, and O atoms are expected to have negative charges. |

| Second-Order Perturbation Theory Analysis | Quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. | Reveals hyperconjugative and resonance interactions, such as the delocalization of lone pair electrons from the halogen and oxygen atoms into the antibonding orbitals of the benzene (B151609) ring. |

| Natural Hybrid Orbitals | Describes the hybridization of the atomic orbitals involved in bonding. | Provides insight into the geometry and bonding character of the molecule. |

Dipole Moments and Polarizability Calculations

The distribution of electrons within a molecule dictates its electronic properties, such as the dipole moment and polarizability. These parameters are crucial for understanding the molecule's interaction with external electric fields and its non-linear optical (NLO) properties. For substituted benzoic acids, computational methods like Density Functional Theory (DFT) are employed to predict these characteristics.

Table 1: Representative Computational Data for Related Benzoic Acid Derivatives

| Compound | Property | Calculated Value | Method |

|---|---|---|---|

| 4-Bromo-3-(methoxymethoxy) benzoic acid | Dipole Moment (µ) | Value not specified | B3LYP/6-311++G(d,p) |

| 4-Bromo-3-(methoxymethoxy) benzoic acid | Polarizability (α) | Value not specified | B3LYP/6-311++G(d,p) |

Note: Specific numerical values from the source studies are not provided here, but the table illustrates the types of data generated.

Vibrational Frequency Predictions and Spectral Assignment Validation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. To accurately assign the observed spectral bands to specific molecular motions, theoretical calculations are indispensable. DFT and ab initio Hartree-Fock (HF) methods are powerful tools for predicting vibrational frequencies. researchgate.net

For various halogenated and substituted benzoic acids, researchers have successfully used DFT calculations (e.g., with the B3LYP functional and 6-311++G basis set) to compute harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a direct and reliable comparison with experimental spectra. researchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, C=O stretching, O-H bending, and the vibrations of the benzene ring. researchgate.net

In a study on 2,3,4-tri-fluoro-benzoic acid, researchers optimized the geometry and calculated vibrational frequencies for the dimeric form, which is relevant due to the strong hydrogen bonding between carboxylic acid groups. nih.gov The study highlighted the red shift in the O-H stretching frequency as a clear indicator of dimerization. nih.gov Similarly, investigations on p-chlorobenzoic acid have utilized DFT and HF methods to support the assignment of wavenumbers from experimental FT-IR and FT-Raman spectra. researchgate.net

For this compound, a similar computational approach would be expected to yield accurate predictions of its vibrational spectrum. Key expected vibrational modes would include:

O-H Stretching: Typically observed as a broad band in the high-frequency region of the IR spectrum, sensitive to hydrogen bonding.

C=O Stretching: A strong, characteristic band for the carboxylic acid group.

C-C Aromatic Stretching: A series of bands in the fingerprint region.

C-H Stretching and Bending: Vibrations associated with the aromatic ring hydrogen.

C-F and C-Cl Stretching: Vibrations at lower frequencies, characteristic of the halogen substituents.

The comparison between the scaled theoretical frequencies and the experimental spectral data allows for a definitive validation of the spectral assignments.

Table 2: Typical Vibrational Mode Assignments for Substituted Benzoic Acids

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3400-2400 (Broad) |

| C-H Aromatic Stretch | 3100-3000 |

| C=O Stretch | 1750-1680 |

| C-C Aromatic Stretch | 1600-1450 |

| O-H In-plane Bend | 1440-1395 |

| C-O Stretch | 1320-1210 |

| C-F Stretch | 1250-1000 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, providing insights into their structural dynamics, interactions, and conformational stability. This computational technique is particularly useful for understanding how molecules like this compound behave in complex environments, such as in solution or interacting with biological macromolecules.

Studies on benzoic acid and its derivatives have employed MD simulations for various purposes:

Aggregation and Self-Association: Classical MD simulations have been used to investigate the aggregation of supercooled benzoic acid in confined spaces like nanocavities and nanotubes. nih.govunimi.itrsc.org These simulations show that confinement impacts the collective dynamics of the liquid, affecting viscosity and rotational correlation times. nih.govunimi.itrsc.org For substituted benzoic acids, simulations can elucidate how substituents influence self-association through hydrogen bonding and π-π stacking interactions in different solvents. acs.org

Protein-Ligand Interactions: MD simulations are a cornerstone of drug design and molecular biology. In a study involving benzoic acid, MD calculations were performed on complexes with proteins like bovine serum albumin (BSA) and lysozyme. nih.gov The simulations, analyzing parameters like root-mean-square deviation (RMSD) and radius of gyration, confirmed the stability of the protein-benzoic acid complexes. nih.gov Such studies are crucial for understanding the binding modes and the nature of interactions (hydrogen bonding, hydrophobic, electrostatic) that stabilize the complex. nih.gov

For this compound, MD simulations could be used to predict its behavior in solution, its potential to form dimers or larger aggregates, and its interaction dynamics within the binding site of a target protein, providing critical information for applications in materials science and medicinal chemistry.

Thermodynamic Property Calculations

Computational chemistry methods, particularly DFT, are frequently used to calculate the thermodynamic properties of molecules. These calculations provide valuable data on the stability and reactivity of compounds like this compound.

In a theoretical study of 4-bromo-3-(methoxymethoxy) benzoic acid, researchers used DFT to determine various molecular parameters and reactivity descriptors. banglajol.info These often include:

Ionization Energy: The energy required to remove an electron from the molecule.

Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity: A measure of the molecule's ability to accept electrons.

Furthermore, calculations can predict standard thermodynamic properties such as:

Heat Capacity (C_p, C_v)

Entropy (S)

Zero-Point Vibrational Energy (ZPVE)

These properties are derived from the calculated vibrational frequencies and are essential for understanding the molecule's behavior at different temperatures. For p-chlorobenzoic acid, time-dependent DFT (TD-DFT) has been used to investigate its excited-state properties, which are crucial for understanding its photophysical behavior. researchgate.net Such calculations provide a comprehensive theoretical picture of the molecule's energetic landscape and chemical reactivity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-3-(methoxymethoxy) benzoic acid |

| 5-chloro-2-methoxyphenyl boronic acid |

| 2,3,4-tri-fluoro-benzoic acid |

| p-chlorobenzoic acid |

| Benzoic acid |

| Bovine serum albumin |

Derivatization and Chemical Transformations

Synthesis of Novel Benzoic Acid Derivatives

The modification of 5-Chloro-2,4-difluorobenzoic acid can be achieved through reactions at the carboxylic acid moiety or at the aromatic ring itself. These derivatizations are crucial for synthesizing a wide array of compounds with diverse chemical and biological properties.

The conversion of this compound to its corresponding esters is a fundamental transformation that serves two primary purposes: protecting the carboxylic acid group during subsequent reactions and modulating the compound's physicochemical properties. The general method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

While specific literature on the esterification of this compound is not abundant, the principles are well-established for structurally similar compounds. For instance, esters of other fluorinated benzoic acids, such as 2,3,4,5-tetrafluorobenzoic acid and 3-methoxy-2,4,5-trifluorobenzoic acid, are utilized as precursors in the synthesis of antibacterial agents belonging to the fluoroquinolone class. google.com The reaction conditions for the esterification of a related compound, 4-fluorobenzoic acid, involve refluxing with an alcohol like ethanol (B145695) in the presence of concentrated sulfuric acid. nih.gov A similar approach would be applicable to this compound.

The general reaction scheme is as follows:

C₇H₃ClF₂O₂ + ROH ⇌ C₇H₂ClF₂O₂R + H₂O

(this compound + Alcohol ⇌ Ester + Water)

Alternatively, the ester can be prepared by first converting the benzoic acid to its more reactive acyl chloride, 5-Chloro-2,4-difluorobenzoyl chloride, which then readily reacts with an alcohol. This two-step process often provides higher yields and proceeds under milder conditions.

Table 1: Examples of Esterification of Related Fluorinated Benzoic Acids

| Starting Material | Alcohol | Product | Application of Product |

| 2,3,4,5-Tetrafluorobenzoic acid | Methanol | Methyl 2,3,4,5-tetrafluorobenzoate | Precursor for antibacterial agents google.com |

| 3-Methoxy-2,4,5-trifluorobenzoic acid | Methanol | Methyl 3-methoxy-2,4,5-trifluorobenzoate | Precursor for antibacterial agents google.com |

| 4-Fluorobenzoic acid | Ethanol | Ethyl 4-fluorobenzoate | Intermediate for further synthesis nih.gov |

The fluorine and chlorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of the electron-withdrawing carboxylic acid group, which activates the ring towards nucleophilic attack. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a halide ion. nih.govmasterorganicchemistry.comscranton.edu

The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of the order for SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is favored by the high electronegativity of fluorine that polarizes the C-F bond.

In the case of this compound, nucleophiles such as amines, alkoxides, and thiolates can displace one or more of the halogen atoms. The regioselectivity of the substitution depends on the reaction conditions and the nature of the nucleophile. The positions ortho and para to the activating carboxylic acid group are generally the most susceptible to attack. Sequential nucleophilic aromatic substitution is also possible, allowing for the introduction of multiple different substituents. nih.gov

For example, the reaction with an amine (R₂NH) would proceed as follows, with the potential for substitution at either the 2-fluoro, 4-fluoro, or 5-chloro position, depending on the specific conditions:

C₇H₃ClF₂O₂ + R₂NH → C₇H₃(NR₂)ClF₂O₂ + HX (where X is F or Cl)

Sulfonyl derivatives of benzoic acids are important intermediates in medicinal chemistry. The synthesis of a sulfonyl derivative from this compound would likely involve a multi-step process, as direct sulfonation of the benzoic acid can be challenging. A more common route involves the use of the corresponding aniline (B41778) derivative.

However, a closely related compound, 5-chloro-2,4-difluorobenzenesulfonyl chloride, is known. uni.lu This suggests that it is possible to introduce a sulfonyl chloride group onto the 5-chloro-2,4-difluorobenzene scaffold. One potential synthetic route could start with the chlorosulfonation of 1-chloro-2,4-difluorobenzene (B74516) to yield 5-chloro-2,4-difluorobenzenesulfonyl chloride. This intermediate can then be further functionalized.

A general method for preparing sulfamoylbenzoic acids involves the reaction of a dichlorinated benzyl (B1604629) chloride with chlorosulfonic acid, followed by amination and acidification. For instance, 2,4-dichloro-5-sulfamoylbenzoic acid is synthesized from 2,4-dichlorobenzyl chloride. google.com A similar strategy could potentially be adapted for the synthesis of 5-chloro-2,4-difluoro-sulfamoylbenzoic acid.

The synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid proceeds via the following general steps:

Reaction of 2,4-dichlorobenzyl chloride with chlorosulfonic acid to form 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.

Ammonolysis of the sulfonyl chloride to the corresponding sulfonamide.

Acidification to yield the final product.

Table 2: Intermediates in the Synthesis of Sulfonyl Derivatives of Related Benzoic Acids

| Starting Material | Key Intermediate | Product | Reference |

| 2,4-Dichlorobenzyl chloride | 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid | 2,4-Dichloro-5-sulfamoylbenzoic acid | google.com |

| 1-Chloro-2,4-difluorobenzene | 5-Chloro-2,4-difluorobenzenesulfonyl chloride | - | uni.lu |

Hydrazone derivatives of benzoic acids are a well-studied class of compounds with a wide range of biological activities. The synthesis of hydrazones from this compound typically proceeds through the formation of the corresponding acid hydrazide.

The general synthetic route involves two main steps:

Esterification and Hydrazinolysis: The benzoic acid is first converted to its methyl or ethyl ester. The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form 5-Chloro-2,4-difluorobenzohydrazide.

Condensation: The synthesized hydrazide is then condensed with various aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid, to yield the final hydrazone derivatives.

This methodology has been successfully applied to the synthesis of hydrazone derivatives of structurally similar benzoic acids, such as 2,5-difluorobenzoic acid. researchgate.net Research on hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid has also been reported, highlighting the interest in this class of compounds. nih.govresearchgate.net

The general reaction scheme for the final condensation step is:

C₇H₄ClF₂N₂O + RCHO → C₇H₃ClF₂N₂O=CHR + H₂O

(5-Chloro-2,4-difluorobenzohydrazide + Aldehyde → Hydrazone + Water)

Reaction Mechanism Investigations

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting the formation of products.

The oxidation of benzoic acids can lead to a variety of products, depending on the oxidant and the reaction conditions. The kinetics and mechanism of oxidation of substituted benzoic acids have been studied to elucidate the factors that influence the reaction rate and pathway.

A study on the oxidation of 2,4-dichlorobenzoic acid and p-chlorobenzoic acid by dichromate in an acidic medium provides valuable insights that can be extrapolated to this compound. tsijournals.com The key findings from this study include:

The reaction is first order with respect to both the oxidant and the substrate.

The rate of reaction increases with increasing acidity of the medium.

The reaction is proposed to proceed through the formation of a complex between the oxidant and the substrate.

The plot of the inverse of the rate constant versus the inverse of the substrate concentration is linear, which is indicative of complex formation.

The proposed mechanism involves the formation of an intermediate complex between the acid dichromate and the benzoic acid, which then decomposes in the rate-determining step.

Table 3: Kinetic Parameters for the Oxidation of Dichlorobenzoic Acids by Dichromate tsijournals.com

| Parameter | Observation | Implication |

| Order with respect to [Oxidant] | 1 | The rate-determining step involves one molecule of the oxidant. |

| Order with respect to [Substrate] | 1 | The rate-determining step involves one molecule of the substrate. |

| Effect of [H⁺] | Rate increases with increasing [H⁺] | The reaction is acid-catalyzed. |

| Michaelis-Menten Plot | Linear | Evidence for the formation of an intermediate complex. |

The oxidation of other aromatic compounds, such as phenols and nalidixic acid, by permanganate (B83412) has also been studied, revealing complex reaction pathways that can involve the formation of free radicals and intermediate colored species. researchgate.netjapsonline.com Similar mechanistic features could be anticipated in the oxidation of this compound by strong oxidizing agents.

Stereochemical Aspects of Derivatization

The stereochemical considerations in the derivatization of this compound are primarily centered on the conformational properties of the molecule and the potential for creating new stereocenters.

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, reactions with achiral reagents will result in achiral products. Stereochemistry becomes a relevant factor only when the derivatization process introduces a chiral center or when the molecule is reacted with a chiral reagent.

Conformational Isomers:

Like other substituted benzoic acids, this compound can exist in different conformations due to rotation around the single bond connecting the carboxylic acid group to the aromatic ring. The primary rotational isomers are defined by the dihedral angle between the plane of the ring and the plane of the carboxylic acid group.

The presence of a fluorine atom at the ortho position (C2) creates a steric and electronic interaction with the carboxylic acid group. This can lead to distinct, low-energy conformations, often described as syn- and anti-periplanar, depending on whether the C=O bond of the carboxylic acid is oriented towards or away from the ortho substituent. While these conformers exist, the energy barrier for their interconversion at room temperature is typically low. The fluorine atom is not sufficiently bulky to create stable, isolable atropisomers (conformational isomers that are stable enough to be separated).

Derivatization and Stereoisomerism:

When this compound is derivatized, the stereochemical outcome depends on the nature of the reaction:

Reaction with Achiral Reagents: If the derivatization does not create a new stereocenter (e.g., esterification with methanol, formation of the acyl chloride), the product remains achiral.

Reaction with Chiral Reagents: If the acid is reacted with a chiral, enantiomerically pure reagent (e.g., a chiral alcohol or amine), a pair of diastereomers will be formed. The relative amounts of these diastereomers would depend on the steric and electronic interactions in the transition state, but there is limited specific research on the diastereoselectivity of such reactions for this particular acid. The synthesis of complex chiral molecules like certain quinolones often introduces chirality at a later stage, for instance, by using a chiral catalyst during a cyclization step. nih.gov

There is no evidence in the current literature to suggest that the inherent conformational preferences of this compound itself can be used to direct the stereochemical outcome of a reaction at a remote site or at the carboxyl group in a predictable manner without the influence of an external chiral agent.

Table 2: Stereochemical Profile of this compound Derivatization

| Feature | Description | Implication for Derivatization |

|---|---|---|

| Chirality of Starting Material | Achiral (possesses a plane of symmetry) | Reactions with achiral reagents yield achiral products. |

| Conformational Isomerism | Exists due to restricted rotation around the C1-C(OOH) bond, influenced by the ortho-fluoro substituent. | Conformers interconvert rapidly at room temperature. Not a source of stable isomers (atropisomers). |

| Creation of Stereocenters | A stereocenter is created if reacted with a chiral reagent (e.g., a chiral alcohol or amine). | Results in the formation of a mixture of diastereomers. |

The Pivotal Role of this compound in Pharmaceutical and Agrochemical Innovation

The versatile chemical intermediate, this compound, has emerged as a critical building block in the synthesis of a wide array of valuable molecules across the pharmaceutical and agrochemical sectors. Its unique structural features, including the presence of chlorine and fluorine atoms, impart desirable properties to the resulting compounds, influencing their biological activity and efficacy.

This article explores the multifaceted applications of this compound, focusing on its role as a key intermediate in the development of life-saving drugs and effective crop protection agents. We will delve into its specific applications in the synthesis of antimicrobial, anti-inflammatory, analgesic, and antidiabetic agents, as well as its contribution to the formulation of herbicides and fungicides.

Biological Activity and Structure Activity Relationship Sar Studies

Antimicrobial Efficacy Evaluation (In Vitro)

The antimicrobial properties of benzoic acid and its derivatives have been a subject of significant research, with studies exploring their efficacy against a range of microorganisms. The structural features of these compounds, including the nature and position of substituents on the benzene (B151609) ring, play a crucial role in their biological activity.

Antibacterial Activity against Specific Strains (e.g., Aspergillus niger, Candida albicans)

Derivatives of chlorobenzoic acids have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. For instance, studies on 2-chlorobenzoic acid derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungal strains including Aspergillus niger and Candida albicans. nih.gov The results from these studies indicated that the synthesized compounds generally exhibited greater antibacterial potential against Gram-negative bacteria compared to Gram-positive bacteria. nih.gov Furthermore, Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than its ester derivatives. nih.gov

Phenolic acids, a group of benzoic acid derivatives, are known to inhibit the growth of pathogenic microorganisms like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Bacillus cereus, Aspergillus flavus, and Aspergillus parasiticus. nih.gov The antimicrobial action of these acids is often attributed to their ability to lower the pH of the environment and disrupt the bacterial cell membrane. nih.gov Specifically, some 2-aminobenzoic acid derivatives have demonstrated antifungal and antibiofilm activities against clinical ocular isolates of Candida albicans. nih.gov Research has also highlighted the antifungal potential of various compounds against Aspergillus niger and Candida albicans, which are common causes of fungal infections. ijbpsa.com

Interactive Table: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound Type | Target Microorganism | Observed Effect |

|---|---|---|

| 2-chlorobenzoic acid derivatives | Escherichia coli | Greater antibacterial potential compared to Gram-positive bacteria. nih.gov |

| Schiff's bases of 2-chlorobenzoic acid | Various bacteria and fungi | More potent than ester derivatives. nih.gov |

| Phenolic acids | Staphylococcus aureus, Escherichia coli, Aspergillus species | Inhibition of development. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for their biological effects.

Identification of Structural Descriptors for Bioactivity (e.g., Molar Refractivity, Balaban Index)

QSAR studies on benzoic acid derivatives have successfully identified key structural descriptors that govern their antimicrobial and toxicological profiles. For example, the toxicity of benzoic acids to various aquatic organisms has been modeled using descriptors like the partition coefficient (log P) and the acid dissociation constant (pKa). nih.gov These models suggest that the toxicity can be influenced by both the ionized and non-ionized forms of the acids. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the interaction between a ligand (e.g., a potential drug molecule) and its protein target at the atomic level.

Prediction of Ligand-Receptor Interactions (e.g., Hydrophobic, Hydrogen Bonding, Van der Waals Interactions)

Molecular docking simulations have been instrumental in elucidating the binding modes of various inhibitors with their target enzymes. These simulations can predict different types of interactions, including hydrophobic interactions, hydrogen bonding, and van der Waals forces, which are crucial for the stability of the ligand-receptor complex. For instance, in the study of enzyme inhibitors, docking can reveal how a molecule fits into the active site of an enzyme and which of its functional groups interact with specific amino acid residues. mdpi.comsemanticscholar.org The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction.

Enzyme Inhibitory Activity Assessment (e.g., α-glucosidase, α-amylase)

Molecular docking has been successfully applied to assess the inhibitory activity of various compounds against enzymes like α-glucosidase and α-amylase, which are key targets in the management of diabetes. nih.gov For example, derivatives of 2,4-dichlorobenzoic acid have been reported to exhibit inhibitory activity against these enzymes. nih.gov Docking studies of these derivatives have shown reasonable dock scores and have identified specific binding interactions within the active sites of α-glucosidase and α-amylase, providing a rationale for their observed inhibitory potential. nih.gov These computational insights are valuable for the design and optimization of more potent enzyme inhibitors.

Interactive Table: Enzyme Inhibition by Benzoic Acid Derivatives

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 2,4-Dichlorobenzoic acid derivatives | α-glucosidase, α-amylase | Reported inhibitory activity and reasonable docking scores. nih.gov |

Biological Evaluation of Specific Derivatives

Extensive searches of scientific literature and patent databases did not yield specific studies detailing the biological evaluation of derivatives synthesized directly from 5-Chloro-2,4-difluorobenzoic acid. The available research focuses on derivatives of structurally related but distinct benzoic acid isomers or other fluorinated aromatic compounds. Therefore, it is not possible to provide detailed research findings or data tables on the biological activity of specific derivatives of this compound at this time.

Analytical Method Development and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 5-Chloro-2,4-difluorobenzoic acid and its related compounds. fluoromart.com This technique is particularly effective for quantifying the compound and identifying potential impurities that may arise during its synthesis.

A common approach involves reverse-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. For instance, a method for a similar compound, 2,4,6-trifluorobenzoic acid, utilizes a Zorbax SB-Aq column with a gradient mixture of a buffered aqueous solution and an organic solvent mixture (acetonitrile, methanol, and water). ekb.eg The detection is typically carried out using a UV detector, with the wavelength set to an appropriate value, such as 205 nm, to monitor the eluted compounds. ekb.eg The development of such methods is crucial for ensuring the quality of the final active pharmaceutical ingredient (API), as impurities can affect its efficacy and safety. ekb.eg

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) provides even greater sensitivity and specificity, allowing for the determination of fluorobenzoic acids at very low concentrations. researchgate.net This is particularly useful for analyzing complex samples and for trace-level impurity detection.

The selection of the column, mobile phase composition, and detector wavelength are critical parameters that are optimized during method development to achieve the desired separation and sensitivity. For example, in the analysis of 2,4,5-trifluorobenzoic acid, a mobile phase consisting of acetonitrile, water, and trifluoroacetic acid was found to be effective. americanlaboratory.com

Identification and Separation of Isomeric Impurities

The synthesis of this compound can potentially lead to the formation of various isomeric impurities. These are compounds with the same molecular formula but different arrangements of atoms. nih.gov Given that even small structural differences can significantly alter the biological activity and toxicity of a compound, the separation and identification of these isomers are of paramount importance.

Liquid chromatography is a powerful tool for separating such closely related isomers. fluoromart.com For example, in the synthesis of other halogenated benzoic acids, HPLC has been successfully employed to separate the desired product from its isomers. ekb.eg The choice of the chromatographic column and the mobile phase composition are key to achieving effective separation.

During the synthesis of related compounds, various impurities can be introduced. For instance, in the preparation of sertindole, impurities were formed during the N-arylation and subsequent reaction steps. beilstein-journals.org Similarly, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid involved monitoring the reaction by TLC to control the formation of byproducts. researchgate.net In the case of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid synthesis, impurities from the reduction of a nitro group and diazotization made purification challenging. semanticscholar.org

Common isomeric impurities for this compound could include other positional isomers of chloro- and difluorobenzoic acid, such as:

2-Chloro-4,5-difluorobenzoic acid fluoromart.com

3-Chloro-2,4-difluorobenzoic acid chemicalbook.com

4-Chloro-2,5-difluorobenzoic acid fluoromart.com

4-Chloro-2,6-difluorobenzoic acid ekb.egnih.gov

The identification of these impurities often involves comparing their retention times with those of known reference standards. Spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to confirm their structures. americanlaboratory.comresearchgate.net

Method Validation for Purity Assessment

Once an HPLC method is developed, it must be validated to ensure its reliability for the intended application, which in this case is the purity assessment of this compound. Method validation is a process that demonstrates that the analytical procedure is suitable for its purpose. The validation process typically evaluates several parameters as outlined by the International Council for Harmonisation (ICH) guidelines. ekb.egnih.gov

Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. scirp.org This is typically assessed by analyzing a series of solutions of known concentrations and evaluating the correlation coefficient of the calibration curve. scirp.org

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by spiking the sample with a known amount of the analyte and calculating the percentage recovery. scirp.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. ekb.eg

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ekb.eg These are often determined by assessing the signal-to-noise ratio. ekb.eg

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

A validated HPLC method provides confidence in the reported purity of this compound, which is crucial for its use in the synthesis of pharmaceutical products. ekb.eg

Table of Chromatographic Conditions and Validation Parameters (Illustrative Example)

| Parameter | Condition/Value |

| Chromatographic Conditions | |

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm ekb.eg |

| Mobile Phase A | 0.1% Triethylamine in water, pH 4.0 with orthophosphoric acid ekb.eg |

| Mobile Phase B | Acetonitrile:Methanol:Water (700:200:100 v/v/v) ekb.eg |

| Flow Rate | 1.0 mL/min (Typical) |

| Detection Wavelength | 205 nm ekb.eg |

| Injection Volume | 10 µL (Typical) |

| Validation Parameters | |

| Linearity Range | 0.5 - 1.5 µg/mL scirp.org |

| Correlation Coefficient (r²) | > 0.999 scirp.org |

| Accuracy (Recovery) | 85.2% - 118.1% researchgate.net |

| Precision (%RSD) | < 2% nih.gov |

| LOD (S/N ratio) | ~3:1 ekb.eg |

| LOQ (S/N ratio) | ~10:1 ekb.eg |

Future Research Directions and Translational Perspectives

Exploration of New Derivatization Pathways

5-Chloro-2,4-difluorobenzoic acid serves as a crucial starting block for creating more complex molecules. Its chemical structure, featuring a carboxylic acid group and halogen substituents, allows for a variety of chemical modifications. Future research is centered on discovering novel reactions to produce a new generation of derivatives with unique properties.

Key synthetic transformations involving this compound often begin with standard reactions like nitration, selective reduction, diazotization, and chlorination. fluoromart.com For instance, it is a known intermediate in the synthesis of related isomers such as 4-Chloro-2,5-difluorobenzoic acid and 3-chloro-2,4-difluoro-5-hydroxybenzoic acid through processes that can include Sandmeyer, bromination, and Grignard reactions. fluoromart.com

The exploration of new derivatization pathways aims to move beyond these established methods. Researchers are investigating novel catalytic systems and reaction conditions to functionalize the benzene (B151609) ring and the carboxylic acid group in innovative ways. This includes exploring transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds, which could lead to a wide array of novel compounds with potential applications in pharmaceuticals and material science. Another area of interest is the development of one-step derivatization procedures, similar to techniques used for other halogenated compounds, which could significantly reduce analysis time and improve detection limits for its derivatives. nih.gov

Table 1: Investigated Derivatization Reactions

| Reaction Type | Description | Potential Application | Reference |

|---|---|---|---|

| Nitration/Reduction | Introduction of a nitro group followed by reduction to an amine, enabling further functionalization. | Intermediate for pharmaceuticals. | fluoromart.com |

| Sandmeyer Reaction | Conversion of a primary aromatic amine (derived from the nitro group) to a halide or other groups. | Synthesis of complex halogenated aromatics. | fluoromart.com |

| Grignard Reaction | Formation of an organomagnesium compound to create new C-C bonds. | Building complex molecular scaffolds. | fluoromart.com |

| Esterification | Conversion of the carboxylic acid to an ester, modifying solubility and reactivity. | Prodrug strategies and material science precursors. | fluoromart.com |

Application in Emerging Therapeutic Areas

Derivatives of this compound are recognized as key intermediates for important therapeutic agents, particularly in the field of antimicrobials. fluoromart.com It is a crucial component in the synthesis of quinolone-3-carboxylic acids, a class of broad-spectrum antibiotics. researchgate.net For example, the related compound 2,4-dichloro-5-fluorobenzoic acid is an important intermediate in the production of ciprofloxacin, a widely used quinolone antibacterial agent. google.com

Future research is aimed at leveraging this chemical scaffold to address unmet medical needs in emerging therapeutic areas. The unique substitution pattern of the molecule can be exploited to design novel inhibitors for various biological targets. For instance, derivatives of the closely related 5-chloro-2-fluorobenzoic acid have been used in the molecular design of pyrimidine-based Aurora kinase inhibitors, where the chloride substituent enhances binding affinity and promotes the degradation of oncoproteins. ossila.com

Furthermore, research into related fluorinated benzoic acids has identified their potential as building blocks for inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. researchgate.net This suggests that derivatives of this compound could also be explored for their potential in metabolic diseases. The goal is to synthesize and screen new libraries of compounds derived from this acid against a range of emerging biological targets, expanding its therapeutic footprint beyond infectious diseases.

Green Chemistry Approaches for Sustainable Synthesis

The synthesis of fine chemicals like this compound and its derivatives traditionally involves multi-step processes that can use hazardous reagents and generate significant waste. The principles of green chemistry are increasingly being applied to develop more sustainable and environmentally friendly synthetic routes.

Future research in this area focuses on several key objectives:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous substances with greener alternatives. For example, methods are being developed for related compounds that avoid the use of highly corrosive anhydrous hydrogen fluoride (B91410). google.com Similarly, the use of N-methylpyrrolidone (NMP) as a solvent in the synthesis of related sulfamoylbenzoic acids represents a greener alternative to more hazardous options. google.compatsnap.com

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. The use of catalysts like sodium sulfate (B86663) in sulfonation reactions for similar dichlorobenzoic acids is one such approach. patsnap.com

Process Intensification: Developing methods that are less in process steps, use readily available raw materials, and result in low pollution and high product purity. google.com

One patented method for a related compound, 4-chloro-2,5-difluorobenzoic acid, highlights a route designed for large-scale commercial preparation with high purity, demonstrating the industrial drive towards more efficient synthesis. google.com Applying these green principles to the synthesis of this compound is a key objective for future research, aiming for cost-effective and environmentally benign manufacturing.

Advanced Material Applications and Functionalization

Beyond its role in pharmaceuticals, the unique electronic and structural properties of this compound make it a candidate for applications in materials science. The presence of fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to polymers and other materials.

A significant area of future research is the use of this compound and its derivatives as monomers or functionalizing agents for high-performance polymers. For example, a closely related building block, 5-chloro-2-fluorobenzoic acid, is used in the synthesis of poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells. ossila.com In this application, the benzoic acid is first converted to a more reactive benzoyl chloride, which then participates in forming the polymer backbone. ossila.com The resulting polymeric membrane demonstrates high proton conductivity, a critical property for fuel cell performance. ossila.com

Future work will likely explore the direct incorporation of this compound into polymer structures to create new materials with tailored properties. Functionalization of surfaces and nanoparticles with this molecule could also be explored to modify their chemical and physical characteristics for applications in electronics, coatings, and advanced composites.

Table 2: Potential Advanced Material Applications

| Application Area | Functional Role of the Compound | Potential Benefit | Reference |

|---|---|---|---|

| Proton Exchange Fuel Cells | Monomer for poly(phenylene ether)-based electrolyte membranes (by analogy). | High proton conductivity and thermal stability. | ossila.com |

| High-Performance Polymers | Building block to introduce fluorine and chlorine, enhancing polymer properties. | Increased chemical resistance, thermal stability, and specific electronic properties. | |

| Surface Functionalization | As a coating or grafting agent to modify surface energy and reactivity. | Creation of hydrophobic or chemically resistant surfaces. |

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2,4-difluorobenzoic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via bromination of 2,4-difluorobenzonitrile using brominating agents (e.g., Br₂ or 1,3-dibromo-5,5-dimethylhydantoin) in 80% aqueous H₂SO₄. This method achieves high purity (93–99%) and avoids expensive intermediates like 2,4-difluorobenzoic acid. Reaction optimization includes temperature control (0–5°C) and stoichiometric monitoring of bromine equivalents . Alternative routes involve halogenation of fluorinated benzoic acid derivatives under inert atmospheres.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) to confirm substituent positions and coupling constants (e.g., JF-F for fluorines).

- Mass Spectrometry : LC-MS or HRMS to verify molecular weight (MW: 208.56 g/mol) and fragmentation patterns.

- Vibrational Spectroscopy : FT-IR to identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation.

- Storage : Store in airtight containers at RT, away from moisture and strong oxidizers.